1-(5-chloro-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(5-chloro-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is fused with an indole moiety and a chlorinated phenyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-(5-chloro-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the indole and chlorinated phenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-(5-chloro-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Coupling Reactions: The indole moiety can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
When compared to similar compounds, 1-(5-chloro-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique combination of functional groups. Similar compounds include:
1-(5-chloro-2-methylphenyl)piperazine: This compound shares the chlorinated phenyl group but lacks the pyrazolo[3,4-d]pyrimidine core.
5-chloro-2-methyl-1H-indole: This compound contains the indole moiety but does not have the pyrazolo[3,4-d]pyrimidine structure.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have the core structure but differ in the substituents attached to the core.
The unique structural features of 1-(5-chloro-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H19ClN6 |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H19ClN6/c1-14-6-7-16(23)10-20(14)29-22-18(12-28-29)21(26-13-27-22)24-9-8-15-11-25-19-5-3-2-4-17(15)19/h2-7,10-13,25H,8-9H2,1H3,(H,24,26,27) |
InChI Key |
NPQXYCMEFDOYHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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